

Enavogliflozin: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus (T2DM), **enavogliflozin** has demonstrated significant glucose-lowering effects and is under investigation for broader therapeutic applications, including obesity, heart failure, and diabetic retinopathy.[1] This technical guide provides an indepth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of **enavogliflozin**, summarizing key preclinical and clinical research findings.

Pharmacological Profile

- Drug Class: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[1]
- Mechanism of Action: Enavogliflozin selectively inhibits SGLT2 in the proximal convoluted tubule of the kidneys.[2] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (UGE) and consequently, a reduction in blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action.[4]
- Selectivity: Enavogliflozin exhibits high selectivity for SGLT2 over SGLT1, with a reported 1,015-fold difference in inhibitory concentration.[5] The IC50 values for SGLT2 and SGLT1



are 0.8 ± 0.3 nM and 549.3 ± 139.6 nM, respectively.[6]

Pharmacokinetics

Enavogliflozin has been shown to have predictable and dose-proportional pharmacokinetics in both preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in mice and rats have demonstrated that **enavogliflozin** exhibits linear pharmacokinetics following both intravenous and oral administration.[6]

Table 1: Preclinical Pharmacokinetic Parameters of Enavogliflozin

Parameter	Mice	Rats	Reference
Oral Bioavailability	84.5–97.2%	56.3–62.1%	[6]
Dose Proportionality (Oral)	0.3, 1, and 3 mg/kg	0.3, 1, and 3 mg/kg	[6]
Primary Route of Excretion	Biliary Biliary		[6]
Tissue Distribution	High accumulation in the kidney (AUC ratio of kidney to plasma: 41.9 ± 7.7)	High accumulation in the kidney	[6]
Elimination Half-life (T1/2) from Kidney	29 hours	Not specified	[6]

Clinical Pharmacokinetics

In healthy volunteers and patients with T2DM, **enavogliflozin** is rapidly absorbed with a predictable pharmacokinetic profile.

Table 2: Clinical Pharmacokinetic Parameters of **Enavogliflozin** in Humans



Parameter	Value	Condition	Reference
Time to Peak Plasma Concentration (Tmax)	1.0–3.0 hours	Healthy volunteers	[7][8]
Elimination Half-life (T1/2)	13–29 hours	Healthy volunteers	[7][8]
Dose Proportionality (Multiple Doses)	0.1 to 2.0 mg	Healthy volunteers	[7][8]

Pharmacodynamics

The primary pharmacodynamic effect of **enavogliflozin** is the dose-dependent increase in urinary glucose excretion, leading to improvements in glycemic control.

Urinary Glucose Excretion (UGE)

- In healthy volunteers, a single dose of enavogliflozin resulted in a dose-dependent increase in UGE.[9]
- At steady-state, multiple doses of enavogliflozin (0.3 to 2.0 mg) led to a UGE of 50 to 60 g/day .[7][8]
- In a comparative study, enavogliflozin 0.3 mg demonstrated a greater increase in urinary glucose to creatinine ratio (UGCR) at week 24 compared to dapagliflozin 10 mg (adjusted mean change: 60.48 g/g vs. 44.94 g/g).[8]

Glycemic Control

- Monotherapy: In a 24-week trial, enavogliflozin 0.3 mg monotherapy in patients with T2DM resulted in a placebo-adjusted mean change in HbA1c from baseline of -0.99%.[10]
- Combination Therapy: As an add-on to metformin, **enavogliflozin** 0.3 mg was non-inferior to dapagliflozin 10 mg in reducing HbA1c at 24 weeks.[8]
- Effect of Renal Function: The glucosuric effect of **enavogliflozin** decreases with renal impairment.[11] However, in patients with mildly reduced eGFR, **enavogliflozin** showed a



significantly greater reduction in HbA1c compared to dapagliflozin.[4][12]

Table 3: Key Pharmacodynamic Outcomes of Enavogliflozin in Clinical Trials

Outcome	Dosage	Study Population	Result	Reference
Change in HbA1c (vs. placebo)	0.3 mg	T2DM	-0.99%	[10]
Change in Fasting Plasma Glucose (vs. placebo)	0.3 mg	T2DM	-40.1 mg/dL	[13]
Change in Body Weight (vs. placebo)	0.3 mg	T2DM	-2.5 kg	[13]
Steady-State UGE	0.3-2.0 mg	Healthy Volunteers	50-60 g/day	[7][8]

Experimental Protocols Pharmacokinetic Analysis

Analyte Quantification: The concentration of **enavogliflozin** in plasma and tissue homogenates is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation:
 - Aliquots of plasma or tissue homogenate are mixed with an internal standard (e.g., a deuterated version of enavogliflozin).
 - Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether (MTBE).



- The organic layer is separated, evaporated, and the residue is reconstituted for analysis.
- LC-MS/MS Conditions:
 - Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid).
 - Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

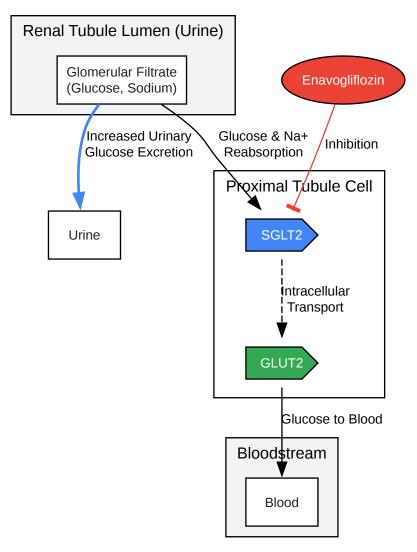
Pharmacodynamic Assessment: Urinary Glucose Excretion

- Study Design: Clinical trials evaluating the pharmacodynamics of enavogliflozin typically involve controlled studies in healthy volunteers or patients with T2DM.
- Urine Collection: Timed urine collections are performed at baseline and at various intervals after drug administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
- Glucose Measurement: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.
- Data Analysis: The total amount of glucose excreted over a specific time interval is calculated and often normalized to urinary creatinine to account for variations in urine dilution.

Visualizations



Mechanism of Action of Enavogliflozin

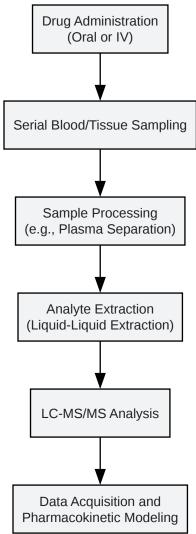


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Caption: Mechanism of action of **enavogliflozin** in the renal proximal tubule.



Experimental Workflow for Enavogliflozin Pharmacokinetic Studies



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- To cite this document: BenchChem. [Enavogliflozin: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#pharmacokinetics-and-pharmacodynamics-of-enavogliflozin-in-research]

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